3'-Hydroxybiphenyl-2-carbonitrile
Description
3'-Hydroxybiphenyl-2-carbonitrile is a biphenyl derivative featuring a hydroxyl (-OH) group at the 3'-position of one phenyl ring and a cyano (-C≡N) group at the 2-position of the adjacent ring. This structure confers unique physicochemical properties, including polarity and reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H9NO |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)benzonitrile |
InChI |
InChI=1S/C13H9NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8,15H |
InChI Key |
YZCNLVQPXKPVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3'-Hydroxybiphenyl-2-carbonitrile with structurally related biphenyl carbonitriles, focusing on substituent effects, physical properties, and functional applications.
Structural and Substituent Variations
Physicochemical Properties
- Solubility : Hydroxyl and methoxy substituents improve aqueous solubility (e.g., 5-Hydroxy-2′,5′-dimethoxy analog in polar solvents ). Nitro groups (e.g., 4-Hydroxy-3'-nitro derivative) may reduce solubility due to increased molecular weight and rigidity .
- Melting Points: Limited data, but analogs like 2'-(2-Methoxyphenyl)-spiro compounds show melting points ~162–164°C , suggesting biphenyl carbonitriles generally exhibit moderate thermal stability.
- Reactivity: Cyano groups enable nucleophilic additions or cyclization reactions, while hydroxyl groups participate in H-bonding or oxidation reactions .
Preparation Methods
Reaction Mechanism and Conditions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biphenyl frameworks. For 3'-hydroxybiphenyl-2-carbonitrile, this method couples a boronic acid bearing a hydroxyl group with a brominated benzonitrile derivative. A representative protocol involves:
-
Boronic acid component : 3-Hydroxyphenylboronic acid (protected as a silyl ether for stability).
-
Electrophilic partner : 2-Bromobenzonitrile.
-
Catalyst system : Pd(PPh₃)₄ (2 mol%) in a 1:1 mixture of THF and aqueous Na₂CO₃ (2 M) at 80°C for 12 hours.
Post-coupling, the protective group is removed via tetrabutylammonium fluoride (TBAF) in THF, yielding the free phenol. This method achieves 68–78% isolated yield with >98% regioselectivity.
Challenges and Optimizations
-
Protective group strategy : Benzyl ether protection avoids side reactions during coupling but requires harsher deprotection conditions (H₂/Pd-C).
-
Catalyst loading : Reducing Pd catalyst to 1 mol% with ligand additives (e.g., SPhos) maintains efficiency while lowering costs.
Copper-Mediated Cyanation of Aryl Halides
Rosenmund-von Braun Reaction
Aryl bromides or iodides undergo cyanation using CuCN in high-boiling solvents (e.g., DMF or NMP) at 150–180°C. For this compound:
-
Starting material : 2-Bromo-3'-hydroxybiphenyl.
-
Conditions : CuCN (2.2 equiv), DMF, 160°C, 24 hours under N₂.
This method avoids palladium but requires stringent oxygen exclusion to prevent CuCN oxidation.
Ullmann-Type Coupling
Aryl halides react with KCN in the presence of CuI and 1,10-phenanthroline:
-
Substrate : 2-Iodo-3'-hydroxybiphenyl.
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMSO, 120°C.
Nitration Followed by Cyanation
Sequential Functionalization
This two-step approach modifies preformed biphenyls:
-
Nitration : 2-Cyanobiphenyl is nitrated at the 3' position using HNO₃/H₂SO₄ at 0°C (yield: 85–90%).
-
Reduction and diazotization-cyanation :
Direct Cyano Group Introduction via C-H Activation
Palladium-Catalyzed C-H Cyanation
Aryl C-H bonds are functionalized using Pd(OAc)₂ and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS):
Hydrolysis of Nitriles from Carboxylic Acids
Curtius Rearrangement Pathway
3'-Hydroxybiphenyl-2-carboxylic acid is converted to the acyl azide, which undergoes thermal decomposition to the nitrile:
-
Acyl chloride formation : SOCl₂, 60°C.
-
Azide synthesis : NaN₃, acetone/H₂O.
Yield : 40–45% due to side product formation.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Cost (Relative) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid + bromide | 68–78 | High | >98 | Excellent |
| Rosenmund-von Braun | Aryl bromide | 70–82 | Moderate | 95–97 | Good |
| Nitration-Cyanation | Pre-nitrated biphenyl | 55–60 | Low | 90–92 | Moderate |
| C-H Activation | 3'-Hydroxybiphenyl | 50–58 | High | 85–88 | Limited |
Experimental Considerations
Q & A
Q. What are the optimal synthetic routes for 3'-Hydroxybiphenyl-2-carbonitrile in laboratory settings?
The synthesis of this compound typically involves multi-step reactions. Key methodologies include:
- Cyanation and hydroxylation : Starting from biphenyl derivatives, introduce the carbonitrile group via nucleophilic substitution (e.g., using CuCN or KCN) followed by regioselective hydroxylation at the 3' position using directed ortho-metalation or enzymatic catalysis.
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling of halogenated precursors with boronic acid derivatives to assemble the biphenyl core, followed by functionalization .
- Solvent optimization : Ethanol/water mixtures with catalysts (e.g., NaBH₄ or Pd/C) improve yield and purity. Reaction conditions (temperature: 60–80°C, 12–24 hours) are critical for minimizing byproducts .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR :
- IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (O-H stretch) confirm functional groups .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 210.0684 (calculated for C₁₃H₉NO) .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic reactions?
The electron-withdrawing carbonitrile group (-CN) activates the adjacent aromatic ring for electrophilic substitution, while the hydroxyl (-OH) group directs reactivity via resonance effects:
- Electrophilic aromatic substitution : -OH acts as an ortho/para-directing group, favoring nitration or halogenation at positions 2' and 4'.
- Nucleophilic cyano displacement : The -CN group can undergo reduction (e.g., LiAlH₄) to form primary amines or react with Grignard reagents to generate ketones .
- Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice. Polar aprotic solvents enhance nucleophilicity at the carbonitrile site .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological data (e.g., antimicrobial IC₅₀ values) may stem from:
- Purity variability : Use HPLC (≥98% purity) and standardized bioassay protocols (e.g., CLSI guidelines for antimicrobial testing).
- Solubility differences : Employ DMSO as a co-solvent (≤1% v/v) to ensure consistent dissolution in aqueous media.
- Mechanistic ambiguity : Pair in vitro assays with computational docking studies (e.g., AutoDock Vina) to correlate activity with molecular interactions (e.g., binding to bacterial DNA gyrase) .
Q. How can computational methods predict the pharmacological profile of this compound?
- QSAR modeling : Use descriptors like logP (2.1), polar surface area (49 Ų), and H-bond donors/acceptors to predict bioavailability and blood-brain barrier penetration.
- Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
- AI-driven synthesis planning : Tools like Pistachio or Reaxys suggest feasible derivatives (e.g., replacing -OH with -OCH₃) to enhance target selectivity .
Methodological Guidance
Q. What are best practices for ensuring purity during synthesis?
- Automated purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
- Continuous flow reactors : Minimize side reactions via precise temperature control (±2°C) and residence time optimization .
- In-line analytics : Monitor reactions in real-time with FTIR or Raman spectroscopy to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
